1H-Imidazole-1-propanal
Description
Significance of the Imidazole (B134444) Heterocycle in Chemical Sciences
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of chemical and biological sciences. numberanalytics.comneuroquantology.com Its unique structural and electronic properties have established it as a fundamental building block in a vast array of significant molecules.
In medicinal chemistry, certain molecular frameworks that can interact with multiple, diverse biological targets are termed "privileged structures." The imidazole nucleus is widely recognized as such a scaffold. ajrconline.org Its prevalence in numerous pharmacologically active agents is due to its distinct characteristics: it is a planar, aromatic ring with two sp2 hybridized nitrogen atoms. neuroquantology.com This structure allows it to act as both a hydrogen bond donor and acceptor, which can improve the solubility and pharmacokinetic properties of drug candidates. ijsrtjournal.comnih.gov The imidazole moiety is a key component of essential biological molecules like the amino acid histidine, histamine, and nucleic acids, where it often plays a critical role in enzymatic catalysis and molecular recognition. neuroquantology.comajrconline.org
While the core imidazole ring is significant, substitution at one of its nitrogen atoms (N-substitution) dramatically expands its chemical utility and allows for the fine-tuning of its properties. N-substituted imidazoles are crucial intermediates in the synthesis of more complex molecules, including ionic liquids and N-heterocyclic carbenes (NHCs), which are powerful catalysts in organic chemistry. organic-chemistry.org The synthesis of N-substituted derivatives can be achieved through various methods, such as the reaction of imidazole with alkylating agents. researchgate.netnih.gov This modification allows chemists to introduce a wide variety of functional groups, creating a library of compounds with tailored electronic and steric properties for applications ranging from materials science to the development of new pharmaceuticals. numberanalytics.comorganic-chemistry.org
Overview of Imidazole as a Privileged Structure
Importance of Aldehyde Functionalities in Synthetic Methodologies
The aldehyde group (–CHO) is one of the most versatile functional groups in organic chemistry. wikipedia.org Its high reactivity and central role in both building molecular complexity and transforming functional groups make it an indispensable tool for synthetic chemists. solubilityofthings.comacs.org
The formation of new carbon-carbon bonds is the foundation of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. alevelchemistry.co.uklibretexts.org Aldehydes are excellent electrophiles, making them key participants in a multitude of C-C bond-forming reactions. fiveable.me Notable examples include:
Aldol (B89426) Reaction: In this reaction, an aldehyde (or ketone) reacts as an electrophile with an enol or enolate to form a β-hydroxy aldehyde or ketone, creating a new C-C bond. alevelchemistry.co.ukjove.com
Grignard Reaction: Organometallic Grignard reagents act as powerful carbon nucleophiles that readily add to the carbonyl carbon of aldehydes to produce secondary alcohols. fiveable.mefiveable.me
Wittig Reaction: This reaction transforms aldehydes into alkenes by reacting them with a phosphonium (B103445) ylide, providing a reliable method for forming carbon-carbon double bonds. alevelchemistry.co.ukfiveable.me
These reactions and others underscore the aldehyde's central role in assembling the carbon frameworks of complex target molecules.
Functional group interconversions (FGIs) are chemical reactions that transform one functional group into another, a critical strategy in multi-step synthesis. numberanalytics.com Aldehydes are a key nexus in these transformations. solubilityofthings.com They can be readily synthesized by the controlled oxidation of primary alcohols using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). solubilityofthings.comfiveable.me Conversely, aldehydes can be reduced to primary alcohols using reducing agents such as sodium borohydride (B1222165) (NaBH₄). fiveable.menumberanalytics.com Furthermore, aldehydes can be oxidized to carboxylic acids, placing them at a central oxidation state from which multiple other functional groups can be accessed. solubilityofthings.comslideshare.net This ability to be easily formed and converted into other functionalities makes the aldehyde group a strategic linchpin in synthetic planning. numberanalytics.com
Versatility of Aldehyde Groups in Carbon-Carbon Bond Formation
Contextualizing 1H-Imidazole-1-propanal within Contemporary Organic Chemistry Research
This compound (C₆H₈N₂O) is a molecule that embodies the principles discussed above. nih.gov It features an N-substituted imidazole ring where the substituent is a three-carbon chain terminating in an aldehyde group. This specific architecture makes it a valuable bifunctional building block. The imidazole portion provides a site for coordination, catalysis, or biological interaction, while the aldehyde functionality serves as a reactive handle for a wide range of synthetic transformations.
Research into related structures, such as aldehyde-functionalized polymers, demonstrates the utility of this combination. For instance, aldehyde groups can be introduced into larger molecules via methods like the ozonolysis of an alkene precursor. rsc.org These aldehydes then serve as points for further "click" reactions to attach other molecules. rsc.org While specific, extensive research on this compound itself is not widely documented in mainstream literature, its structure is of clear interest. It can be viewed as a derivative of the more commonly cited 3-(1H-imidazol-1-yl)propan-1-ol, its corresponding alcohol. nih.gov The oxidation of this alcohol would provide a direct route to this compound.
Given the significance of both N-substituted imidazoles and aldehydes, this compound stands as a potentially useful intermediate for synthesizing more complex heterocyclic compounds, functionalized materials, and molecules with potential biological activity.
Chemical Compound Data
Table 1: Properties of this compound This table is interactive. You can sort the data by clicking on the column headers.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-imidazol-1-ylpropanal | nih.gov |
| Molecular Formula | C₆H₈N₂O | nih.gov |
| Molecular Weight | 124.14 g/mol | nih.gov |
| CAS Number | 74917-06-9 | nih.gov |
| Synonyms | 3-(1H-imidazol-1-yl)propanal, 3-IMIDAZOL-1-YL-PROPIONALDEHYDE | nih.gov |
Structural Uniqueness and Research Interest in this compound
This compound, also known by its IUPAC name 3-imidazol-1-ylpropanal, is a specific example of an N-substituted imidazole aldehyde. nih.gov Its structure consists of an imidazole ring linked at the N-1 position to a three-carbon propyl chain that terminates in an aldehyde functional group. nih.gov This arrangement of functional groups—an aromatic, electron-rich heterocycle and a reactive aldehyde—separated by a flexible alkyl spacer is key to its structural identity.
The primary research interest in this compound appears to stem from its role as a versatile bifunctional intermediate. While dedicated studies on the compound itself are not abundant in scientific literature, its commercial availability from various chemical suppliers suggests its utility as a building block for more complex syntheses. a2bchem.combldpharm.comenaminestore.com The uniqueness of the molecule lies in the intramolecular presence of two distinct reactive centers. The imidazole ring's N-3 nitrogen is basic and can act as a nucleophile or a coordination site for metals, while the aldehyde group is an electrophilic center susceptible to nucleophilic attack and a handle for various condensation and oxidation/reduction reactions.
Below is a table summarizing the key chemical properties of this compound based on available data.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H8N2O | nih.gov |
| IUPAC Name | 3-imidazol-1-ylpropanal | nih.gov |
| CAS Number | 74917-06-9 | nih.gov |
| Molecular Weight | 124.14 g/mol | nih.gov |
| Synonyms | 3-(1H-imidazol-1-yl)propanal, 3-Imidazol-1-yl-propionaldehyde | nih.gov |
Hypothesized Utility of this compound in Chemical Transformations
The utility of this compound in chemical transformations can be hypothesized based on its bifunctional nature and the known reactivity of its constituent parts. Its value lies in its potential as a precursor for a variety of more complex, often biologically active, molecules.
As a Precursor to Bioactive Scaffolds: The 3-(imidazol-1-yl)propyl scaffold is a component of various molecules with documented biological activity. For instance, the corresponding alcohol, 3-(1H-imidazol-1-yl)propan-1-ol, is the parent structure for esters that have shown potent anti-Candida activity, in some cases significantly exceeding that of the standard drug fluconazole. nih.govnih.gov This suggests that this compound could be a key intermediate in the synthesis of novel antifungal agents, where the aldehyde is converted to an alcohol and subsequently esterified.
Furthermore, a ligand incorporating the 1-(3-(1H-imidazol-1-yl)propyl) structure has been used to synthesize a binuclear iridium(III) complex. mdpi.com This complex was investigated for its antiproliferative activity against human cancer cell lines, highlighting the potential of this scaffold in developing organometallic anticancer agents. mdpi.com The aldehyde group of this compound could be used in reductive amination reactions to attach this scaffold to other molecular fragments, creating diverse ligands for therapeutic or catalytic applications.
In Multicomponent and Cyclization Reactions: The dual functionality of this compound makes it an ideal candidate for multicomponent reactions, where multiple reactants combine in a single operation to form a complex product. The aldehyde can react with amines and a third component in reactions like the Mannich or Ugi reactions. Simultaneously, the imidazole ring could act as an internal base or nucleophilic catalyst to facilitate these transformations.
The molecule could also undergo intramolecular reactions. For example, under specific conditions, the aldehyde could potentially react with a functional group attached to the C-2 position of the imidazole ring, leading to the formation of fused heterocyclic systems. This positions this compound as a valuable starting material for creating novel, rigid, bicyclic structures of potential interest in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-imidazol-1-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-5-1-3-8-4-2-7-6-8/h2,4-6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLRDHQGSOZYCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405705 | |
| Record name | 1H-Imidazole-1-propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74917-06-9 | |
| Record name | 1H-Imidazole-1-propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 1h Imidazole 1 Propanal and Its Structural Analogues
N-Alkylation Strategies for Imidazole (B134444) Ring Functionalization
N-alkylation of imidazole is a well-established reaction, but achieving regioselectivity, particularly with unsymmetrical imidazoles, requires precise control over the reaction parameters. The ambident nucleophilic character of the imidazole ring means that alkylation can occur at either the N-1 or N-3 position. For the synthesis of 1H-Imidazole-1-propanal, selective alkylation at the N-1 position is paramount.
The choice of the alkylating agent is critical. The propanal group is highly reactive and prone to self-condensation or polymerization, especially under basic conditions often used for N-alkylation. Therefore, precursors are typically employed in a protected form, such as an acetal (B89532), which can be deprotected in a subsequent step to reveal the aldehyde functionality.
A common and straightforward method for N-alkylation is the reaction of imidazole with an alkyl halide. For the synthesis of this compound, this involves using a 3-halopropanal derivative, such as 3-bromopropionaldehyde or, more practically, its diethyl acetal (3-bromo-1,1-diethoxypropane). The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. derpharmachemica.comderpharmachemica.com The general procedure involves stirring imidazole with a base like potassium carbonate (K2CO3) or potassium hydroxide (B78521) (KOH) in a suitable solvent, followed by the addition of the alkylating agent. derpharmachemica.com
Table 1: Components for Direct N-Alkylation of Imidazole
| Component | Role | Common Examples |
|---|---|---|
| Imidazole Substrate | Nucleophile | Imidazole, 4-nitroimidazole, 2-methyl-5-nitroimidazole |
| Alkylating Agent | Electrophile | 3-bromopropionaldehyde diethyl acetal, 3-chloropropionaldehyde dimethyl acetal |
| Base | Deprotonating Agent | K2CO3, KOH, NaH |
This table illustrates the typical components used in the direct alkylation of imidazole to form the precursor to this compound.
The Mitsunobu reaction provides an alternative pathway for the N-alkylation of imidazole, utilizing an alcohol instead of an alkyl halide. organic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol directly into an N-alkylated product with clean inversion of stereochemistry if a chiral center is present. organic-chemistry.org For the synthesis of this compound, a suitable precursor would be 3-hydroxypropanal (B37111) or its acetal protected form (e.g., 3,3-diethoxy-1-propanol). The reaction is conducted in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govtudublin.ie The alcohol is activated in situ by the Mitsunobu reagents, forming an oxyphosphonium salt, which is then displaced by the imidazole nucleophile. organic-chemistry.org This method has been successfully applied to the alkylation of the imidazole ring in histidine residues, demonstrating its feasibility for this class of heterocycles. nih.gov
Achieving high regioselectivity for N-1 alkylation is a significant challenge, influenced by steric and electronic factors of the imidazole substrate, the nature of the alkylating agent, and the reaction conditions. otago.ac.nz For an unsymmetrical imidazole, the outcome is often a mixture of N-1 and N-3 isomers.
The choice of solvent plays a critical role in the efficiency and regioselectivity of N-alkylation. derpharmachemica.comacs.org Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are commonly used. Studies have shown that for the alkylation of nitroimidazoles, using acetonitrile as the solvent with potassium carbonate as the base can lead to better yields compared to DMF or DMSO. derpharmachemica.comderpharmachemica.com The solvent can influence the aggregation state and the nature of the ionic species in the reaction. For example, in nonpolar solvents like THF, tight ion pairs (TIPs) may be the dominant reactive species, whereas in highly polar solvents like DMSO, solvent-separated ion pairs (SIPs) are more likely to form, which can alter the reaction's regioselectivity. acs.org Computational studies using DFT have also been employed to understand how different solvents (e.g., HFIP, MeOH, THF, ACN) affect the free energy profile and thus the regioselectivity of imidazole N-alkylation. researchgate.net
Table 2: Effect of Solvent on N-Alkylation Yield of Nitroimidazoles
| Solvent | Base | Yield Range | Reference |
|---|---|---|---|
| Acetonitrile | K2CO3 | Good (66-85%) | derpharmachemica.com |
| DMSO | K2CO3 | Lower than ACN | derpharmachemica.com |
| DMF | K2CO3 | Lower than ACN | derpharmachemica.com |
| DMSO | KOH | Low | derpharmachemica.com |
| DMF | KOH | Low | derpharmachemica.com |
This table summarizes research findings on the impact of different solvent-base combinations on the yield of N-alkylation for nitroimidazole derivatives. Data adapted from a study by Der Pharma Chemica, 2022. derpharmachemica.com
Various catalytic systems have been developed to improve the efficiency and selectivity of imidazole N-alkylation. These methods often offer greener and milder reaction conditions compared to traditional stoichiometric approaches.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysts, such as polyethylene (B3416737) glycols (PEG) or tetraalkylammonium salts, facilitate the reaction between the imidazole salt (aqueous or solid phase) and the alkyl halide (organic phase). sioc-journal.cn This technique can enhance reaction rates and yields under mild conditions.
Solid-Base Catalysis: Using solid-supported bases offers advantages in terms of easy separation and potential for catalyst recycling. Potassium hydroxide impregnated on alumina (B75360) (KOH/Al2O3) has been used to prepare N-alkyl imidazoles in good yields under mild conditions. ciac.jl.cn Similarly, alkali-metal doped carbons (e.g., Cs+-Norit) have been employed as solid-base catalysts, particularly in solvent-free procedures activated by ultrasound, leading to high yields of N-substituted imidazoles. rsc.org
Layered Double Hydroxides (LDHs): Calcined Mg-Al layered double hydroxides have been shown to be effective catalysts for the vapor-phase N-alkylation of imidazole with alcohols like methanol (B129727) and ethanol. researchgate.netoup.com These catalysts can be highly selective for mono-N-alkylation. researchgate.net
Transition Metal Catalysis: While more commonly associated with C-H activation or cross-coupling reactions, certain transition metal complexes can catalyze N-alkylation. nih.govnih.gov For instance, ruthenium complexes have been developed for the N-alkylation of amines with alcohols through a "hydrogen autotransfer" or "borrowing hydrogen" methodology, which is an environmentally benign process where water is the only byproduct. acs.org
Optimization of Reaction Conditions for Regioselective N-1 Alkylation
Influence of Solvent Systems on N-Alkylation Efficiency
Multicomponent Reactions for De Novo Imidazole Ring Construction
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like N-substituted imidazoles in a single step from multiple starting materials.
Incorporation of Propanal Precursors in Debus-Radziszewski Type Syntheses
The Debus-Radziszewski imidazole synthesis is a classic and versatile multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to form an imidazole ring. wikipedia.orgscribd.com This method can be adapted for the synthesis of N-substituted imidazoles by replacing ammonia with a primary amine. wikipedia.org To synthesize this compound directly, a precursor containing the propanal functionality or a protected form thereof would be required as the amine component.
A general representation of the Debus-Radziszewski reaction is as follows:
Scheme 1: General Debus-Radziszewski Imidazole Synthesis.
For the specific synthesis of this compound, the reaction would involve a 1,2-dicarbonyl (e.g., glyoxal), an aldehyde (e.g., formaldehyde), and 3-aminopropionaldehyde or a protected equivalent. However, the inherent reactivity of the amino and aldehyde groups in 3-aminopropionaldehyde can lead to self-condensation and other side reactions, often resulting in low yields. ijprajournal.com The use of acetals of 3-aminopropionaldehyde as the amine component represents a viable strategy to circumvent these issues.
| Reactant 1 | Reactant 2 | Amine Component | Catalyst/Conditions | Product | Reference |
| Glyoxal | Formaldehyde (B43269) | 3,3-Diethoxypropan-1-amine | Acetic Acid, Heat | 1-(3,3-Diethoxypropyl)-1H-imidazole | wikipedia.orgwikipedia.org |
| Benzil | Benzaldehyde | 3-Aminopropionaldehyde dimethyl acetal | PTSA, Ethanol | 1-(3,3-Dimethoxypropyl)-2,4,5-triphenyl-1H-imidazole | isca.me |
Table 1: Examples of Debus-Radziszewski type syntheses for N-propanal imidazole precursors.
Investigation of Alternative Cyclization Pathways Yielding N-Propanal Imidazoles
Beyond the traditional Debus-Radziszewski approach, other cyclization strategies can be envisioned for the construction of N-propanal imidazoles. One such conceptual approach involves the cyclization of N-propargylamines, which has been used to synthesize various imidazole derivatives. rsc.org While direct application to this compound is not explicitly detailed, the methodology provides a framework for potential adaptation.
Another strategy involves the reaction of α-haloketones with amidines. By selecting an amidine derived from 3-aminopropionaldehyde, it is theoretically possible to construct the desired imidazole ring system. The feasibility of this approach would depend on the stability and reactivity of the required amidine precursor.
Functional Group Transformation Approaches to the Propanal Moiety
An alternative and often more practical approach to this compound involves the synthesis of an N-1-propyl substituted imidazole followed by chemical modification of the propyl side chain to introduce the aldehyde functionality.
Oxidation Reactions of N-1-Propyl Imidazole Alcohol Precursors
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. In this context, 1H-imidazole-1-propanol serves as a key precursor. A variety of oxidizing agents can be employed for this conversion, with the choice of reagent being crucial to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the imidazole ring.
Commonly used methods for the oxidation of primary alcohols to aldehydes include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). More recently, catalytic methods employing transition metals like palladium or gold have been developed for the aerobic oxidation of alcohols, offering a greener alternative. chemistryresearches.iracs.orgresearchgate.net
| Starting Material | Oxidizing Agent/Catalyst | Solvent | Product | Yield (%) | Reference |
| 1H-Imidazole-1-propanol | Pyridinium chlorochromate (PCC) | Dichloromethane | This compound | Moderate | N/A |
| 1H-Imidazole-1-propanol | Dess-Martin Periodinane | Dichloromethane | This compound | High | N/A |
| Benzyl alcohol | (PdII-NHCs)n@nSiO2 / H2O2 | Acetonitrile | Benzaldehyde | >95 | chemistryresearches.ir |
| Various alcohols | Au@PMO-IL / O2 | Toluene | Corresponding aldehydes/ketones | Good to Excellent | acs.org |
Table 2: Representative oxidation reactions for the synthesis of aldehydes from alcohols.
Reduction of Carboxylic Acid or Ester Derivatives to the Aldehyde Functionality
The partial reduction of carboxylic acids or their ester derivatives provides another route to the aldehyde. This transformation requires careful control to prevent over-reduction to the corresponding alcohol. 1H-Imidazole-1-propanoic acid or its esters are the starting materials for this approach.
Several methods are available for this reduction. For instance, carboxylic acids can be converted to their corresponding acyl chlorides and then reduced using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3). Alternatively, esters can be reduced to aldehydes using reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. organic-chemistry.org Palladium-catalyzed reductions of ester derivatives have also been reported as effective methods. organic-chemistry.org
| Starting Material | Reagent(s) | Key Features | Product | Reference |
| 1H-Imidazole-1-propanoic acid | 1. SOCl2 2. LiAlH(OtBu)3 | Two-step process, mild reduction | This compound | N/A |
| Ethyl 1H-imidazole-1-propanoate | DIBAL-H | Low temperature required | This compound | N/A |
| Various 2-pyridinyl esters | Pd(OAc)2 / Et3SiH | Tolerates various functional groups | Corresponding aldehydes | organic-chemistry.org |
| Various N,N-diisopropylamides | EtOTf, then LiAlH(OR)3 | High efficiency, tolerates ketones | Corresponding aldehydes | organic-chemistry.org |
Table 3: Methods for the reduction of carboxylic acid derivatives to aldehydes.
Mechanistic Investigations of Synthetic Routes
The mechanism of the Debus-Radziszewski reaction is thought to occur in two main stages. wikipedia.org Initially, the dicarbonyl compound condenses with two equivalents of ammonia (or a primary amine) to form a diimine intermediate. wikipedia.orgscribd.com This diimine then reacts with the aldehyde component in a condensation reaction to form the imidazole ring. wikipedia.org Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the mechanistic pathways of similar imidazole syntheses, confirming a multi-step process involving the formation of imine intermediates followed by cyclization and rearrangement. tandfonline.com
For the oxidation of alcohols, the mechanisms vary depending on the reagent used. For instance, palladium-catalyzed aerobic oxidations are proposed to proceed through the formation of a palladium-alkoxide intermediate, followed by β-hydride elimination to yield the aldehyde and a palladium-hydride species, which is then re-oxidized by oxygen.
Mechanistic studies of reductions, such as those using DIBAL-H, involve the formation of a stable tetrahedral intermediate at low temperatures. Upon aqueous workup, this intermediate collapses to release the aldehyde.
Understanding these mechanisms is crucial for optimizing reaction conditions, improving yields, and minimizing side products in the synthesis of this compound and its analogs.
Elucidation of Transition States and Reaction Intermediates
The formation of imidazole derivatives often proceeds through multi-step reactions involving several key intermediates and transition states. Computational and experimental studies on analogous systems provide insight into the likely mechanistic pathways.
A plausible and widely utilized route for creating substituted imidazoles is the Debus-Radziszewski synthesis, which involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. wikipedia.org The mechanism is thought to initiate with the formation of a diimine intermediate from the reaction of the dicarbonyl compound and ammonia. Concurrently, the aldehyde reacts with ammonia to form an aldehyde-ammonia adduct or a related imine species. These intermediates then condense, cyclize, and subsequently undergo oxidation or elimination to yield the aromatic imidazole ring.
For the specific case of preparing a precursor to this compound, such as 1-(3,3-dialkoxypropyl)-1H-imidazole, the N-alkylation of imidazole is a key step. This reaction typically follows an SN2 mechanism. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., 1-bromo-3,3-dialkoxypropane).
Transition State Analysis in N-alkylation: In the SN2 transition state for the N-alkylation of imidazole, the nucleophilic nitrogen atom forms a partial bond with the alkyl carbon, while the bond between the carbon and the leaving group (e.g., bromide) is partially broken. The geometry around the carbon atom is trigonal bipyramidal.
Computational studies on similar imidazole alkylations have helped to elucidate the energetics of these transition states. For instance, studies on the formation of 2-aryl-5-cyano-1-(2-hydroxybenzyl)-1H-imidazole-4-carboxamides have shown that the presence of certain functional groups can facilitate intramolecular hydrogen atom transfer, leading to specific transition states that direct the reaction pathway. acs.org In one calculated pathway, an intramolecular hydrogen atom abstraction led to a transition state with an activation free energy barrier of 12.9 kcal mol–1. acs.org
Reaction Intermediates: In the synthesis of substituted imidazoles, several types of intermediates are proposed. During the copper-catalyzed synthesis of 2,4,5-trisubstituted imidazoles, an initial condensation between the aldehyde and ammonia (from ammonium (B1175870) acetate) generates a di-imine intermediate. rsc.org This intermediate then reacts with a benzoin-derived species.
In reactions involving α,β-unsaturated compounds with imidazole, such as the reaction with acrylic acid, a stable ion pair intermediary has been identified through 1H-NMR studies. lew.ro This ion pair is in equilibrium with the final zwitterionic adduct (a betaine). lew.ro This suggests that the synthesis of this compound via Michael addition of imidazole to acrolein would likely proceed through a similar zwitterionic intermediate.
| Pathway | Key Starting Materials | Proposed Intermediate(s) | Final Product Type |
|---|---|---|---|
| Debus-Radziszewski Synthesis | Dicarbonyl, Aldehyde, Ammonia | Diimine, Aldehyde-Ammonia Adduct | Substituted Imidazole |
| Copper-Catalyzed Multicomponent Reaction | Aldehyde, Benzoin/Benzil, Ammonium Acetate (B1210297) | Di-imine Intermediate | Trisubstituted Imidazole |
| Michael Addition | Imidazole, α,β-Unsaturated Carbonyl | Zwitterionic Adduct (Ion Pair) | N-functionalized Imidazole |
Kinetic Studies of Key Transformation Steps
Kinetic studies provide quantitative data on reaction rates, offering further understanding of the reaction mechanism. For imidazole synthesis, these studies often focus on the rate-determining step and the influence of various factors such as solvent, catalyst, and reactant concentrations.
The quaternization of imidazoles, a key step in forming N-substituted derivatives, has been the subject of kinetic analysis. Studies on the reaction between 1-methylimidazole (B24206) and haloalkanes have examined the effect of solvent polarity on reaction rates. core.ac.uk These investigations often utilize a Linear Solvation Free Energy Relation (LSER) to correlate the kinetic rate constants with solvent parameters. core.ac.uk Such studies are crucial for optimizing reaction conditions to achieve higher yields and faster reaction times.
In the context of the reaction between tertiary aromatic amines like imidazole and α,β-unsaturated carboxylic acids, in situ 1H-NMR has been used to monitor the reaction progress and determine rate constants. lew.ro It was found that the addition rate constant could be determined with acceptable precision, confirming the proposed mechanism involving an ion pair intermediate. lew.ro
For the synthesis of this compound, a key transformation would be the N-alkylation of imidazole with a suitable 3-carbon aldehyde precursor (e.g., 3-bromopropionaldehyde or its acetal protected form). The kinetics of this step would be expected to follow second-order kinetics, being first order in both imidazole and the alkylating agent.
| Factor | Influence on Reaction Rate | Example Reaction | Reference |
|---|---|---|---|
| Solvent Polarity | Affects the stability of charged intermediates and transition states, influencing the rate of quaternization reactions. | Alkylation of 1-methylimidazole with haloalkanes. | core.ac.uk |
| Catalyst | Lowers the activation energy, accelerating the reaction. Copper catalysts are effective in multicomponent syntheses. | Synthesis of 2,4,5-trisubstituted imidazoles. | rsc.org |
| Reactant Structure | Steric and electronic effects of substituents on the imidazole ring and the electrophile affect nucleophilicity and reactivity. | General N-alkylation of imidazoles. | N/A |
| Molar Ratio of Reactants | Can influence the equilibrium position and product distribution, as seen in the formation of ion pairs versus betaines. | Reaction of imidazole compounds with acrylic acid. | lew.ro |
The synthesis of 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene from o-phenylenediamine (B120857) and trimesic acid in polyphosphoric acid (PPA) at high temperatures (230 °C) highlights a condensation reaction where the formation of the imidazole ring is driven by thermal conditions. mdpi.com While specific kinetic data is not provided, the harsh conditions suggest a high activation energy barrier for this transformation. mdpi.com
Ultimately, a comprehensive kinetic and mechanistic understanding for the synthesis of this compound would require dedicated experimental and computational investigation, building upon the foundational knowledge from the synthesis of its structural analogues.
Chemical Reactivity and Transformational Studies of 1h Imidazole 1 Propanal
Reactions at the Aldehyde Functionality
The aldehyde group in 1H-Imidazole-1-propanal is the primary site for a variety of chemical transformations, including nucleophilic additions, oxidation-reduction processes, and derivatizations.
Nucleophilic Addition Reactions
The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to constructing more complex molecular architectures based on the this compound scaffold.
As an aldehyde without α-hydrogens relative to the carbonyl group (the α-carbon is part of the propyl chain, not adjacent to the C=O), this compound cannot self-condense via an aldol (B89426) reaction. However, it can act as the electrophilic partner in crossed-aldol reactions with other enolizable aldehydes or ketones.
More significantly, this compound is an ideal substrate for the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates), typically catalyzed by a weak base. sigmaaldrich.com The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com Imidazole (B134444) itself is often used as a catalyst for this transformation. researchgate.net In the case of this compound, the reaction with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would lead to the formation of a new carbon-carbon double bond. researchgate.netasianpubs.org The reaction is generally regioselective, yielding the E-isomer. researchgate.net
Table 1: Representative Knoevenagel Condensation of this compound
| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Expected Product |
|---|---|---|---|
| This compound | Malononitrile | Imidazole or Piperidine | 2-(3-(1H-imidazol-1-yl)propylidene)malononitrile |
| This compound | Ethyl cyanoacetate | Imidazole or Piperidine | Ethyl 2-cyano-5-(1H-imidazol-1-yl)pent-2-enoate |
| This compound | Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-(3-(1H-imidazol-1-yl)propylidene)malonate |
Olefination reactions provide a powerful means to convert the carbonyl group of this compound into a carbon-carbon double bond.
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to transform aldehydes and ketones into alkenes. wikipedia.orglibretexts.org The reaction's key advantage is the precise placement of the new double bond. libretexts.org The stereochemical outcome depends on the nature of the ylide; stabilized ylides (containing groups like esters or ketones) typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgconicet.gov.ar These carbanions are generally more nucleophilic than the corresponding Wittig reagents and react with aldehydes like this compound to produce alkenes, with a strong preference for the (E)-isomer. wikipedia.orgthieme-connect.com A significant practical advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed during workup. wikipedia.org
Table 2: Expected Olefination Reactions of this compound
| Reaction Type | Reagent | Base | Expected Product (Major Isomer) |
|---|---|---|---|
| Wittig (stabilized) | (Carbethoxymethylene)triphenylphosphorane | N/A (stable ylide) | Ethyl 5-(1H-imidazol-1-yl)pent-2-enoate (E) |
| Wittig (non-stabilized) | Methylenetriphenylphosphorane | n-BuLi or NaH | 1-(But-3-en-1-yl)-1H-imidazole (N/A) |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH or K₂CO₃ | Ethyl 5-(1H-imidazol-1-yl)pent-2-enoate (E) |
The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton (often an enolizable ketone or aldehyde). organic-chemistry.orgthieme-connect.de In this context, this compound serves as the aldehyde component.
The reaction begins with the formation of an iminium ion from the reaction of this compound and the chosen amine. orgoreview.com This electrophilic iminium ion is then attacked by the enol form of the third component (the active hydrogen compound). The final product is a β-amino-carbonyl compound, known as a Mannich base. thieme-connect.deorgoreview.com This reaction is a versatile method for introducing an aminoalkyl group into a molecule and is crucial in the synthesis of many natural products and pharmaceuticals. orgoreview.comnih.gov
Table 3: Representative Mannich Reaction with this compound
| Aldehyde | Amine | Active Hydrogen Compound | Expected Product (Mannich Base) |
|---|---|---|---|
| This compound | Dimethylamine | Acetone | 1-(1H-Imidazol-1-yl)-4-(dimethylamino)pentan-2-one |
| This compound | Piperidine | Cyclohexanone | 2-(1-(1H-Imidazol-1-yl)-3-(piperidin-1-yl)propyl)cyclohexan-1-one |
| This compound | Aniline | Acetophenone | 1-(1H-Imidazol-1-yl)-3-phenyl-3-(phenylamino)propan-1-one |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
Oxidation and Reduction Processes of the Aldehyde Group
The aldehyde functionality of this compound can be readily oxidized or reduced to yield the corresponding carboxylic acid or alcohol, respectively.
Oxidation: Aldehydes are easily oxidized to carboxylic acids. libretexts.org Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions will effectively convert this compound into 3-(1H-imidazol-1-yl)propanoic acid. savemyexams.com Care must be taken as the imidazole ring itself can be susceptible to oxidation under harsh conditions, though it is generally stable. thieme-connect.de
Reduction: The reduction of the aldehyde group to a primary alcohol is a common transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or milder, more selective reagents like sodium borohydride (B1222165) (NaBH₄) can be used to convert this compound to 1H-imidazole-1-propanol. researchgate.net Given the presence of the imidazole ring, NaBH₄ is often preferred due to its greater functional group tolerance and milder reaction conditions.
Table 4: Oxidation and Reduction of this compound
| Transformation | Reagent | Product |
|---|---|---|
| Oxidation | KMnO₄ or K₂Cr₂O₇, H₂SO₄ | 3-(1H-Imidazol-1-yl)propanoic acid |
| Reduction | NaBH₄ or LiAlH₄ | 1H-Imidazole-1-propanol |
Acetal (B89532) and Imine Formation for Protection and Derivatization
Acetal Formation: The aldehyde group can be protected to prevent it from reacting with certain reagents, such as Grignard or organolithium reagents. libretexts.org This is typically achieved by converting the aldehyde into an acetal. The reaction involves treating this compound with an alcohol (commonly a diol like ethylene (B1197577) glycol) under acidic catalysis. ulethbridge.ca The resulting acetal is stable to basic and nucleophilic conditions but can be easily hydrolyzed back to the aldehyde with aqueous acid. libretexts.orgulethbridge.ca
Imine Formation: Aldehydes react with primary amines in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com The reaction of this compound with a primary amine (R-NH₂) would yield the corresponding N-substituted imine. This transformation is fundamental in many biological processes and synthetic pathways. nih.gov
Table 5: Protection and Derivatization of this compound
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Acetal Formation | Ethylene glycol | Acid catalyst (e.g., p-TsOH) | 2-(2-(1H-Imidazol-1-yl)ethyl)-1,3-dioxolane |
| Imine Formation | Benzylamine | Mild acid | N-(3-(1H-Imidazol-1-yl)propylidene)benzylamine |
| Imine Formation | Ethylamine | Mild acid | N-(3-(1H-Imidazol-1-yl)propylidene)ethanamine |
Reactivity of the Imidazole Nitrogen Atoms
The two nitrogen atoms within the imidazole ring exhibit distinct reactivity. The pyrrole-type nitrogen (N-1) is less basic and can be deprotonated to form an imidazolide (B1226674) anion, while the pyridine-type nitrogen (N-3) is more basic and is the primary site of protonation and alkylation.
N-Substitution and Derivatization Strategies
For instance, N-alkylation can be achieved by treating the imidazole with an alkyl halide. slideshare.net This reaction proceeds via an S_N2 mechanism and is a fundamental transformation in the synthesis of various imidazole-containing compounds. Another important derivatization is N-acylation, which can be accomplished using acyl chlorides or anhydrides. This reaction is often used to introduce protecting groups or to synthesize N-acylimidazoles, which are themselves useful acylating agents.
The Mannich reaction represents another route for N-substitution, involving the aminoalkylation of the imidazole nitrogen. This reaction typically employs formaldehyde (B43269) and a primary or secondary amine to introduce an aminomethyl group onto the imidazole ring. neu.edu.tr Furthermore, derivatizing agents like carbonyldiimidazole (CDI) can react with alcohols to form imidazolyl carbamates, demonstrating the utility of the imidazole moiety in activation and coupling reactions. osti.gov
A variety of substituted imidazoles can be synthesized through multi-component reactions, often catalyzed by acids or metal catalysts. organic-chemistry.org These methods provide efficient access to complex imidazole derivatives from simple starting materials.
Table 1: Examples of N-Substitution and Derivatization Reactions of Imidazoles
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl halide | 1-Alkylimidazole |
| N-Acylation | Acyl chloride/anhydride | 1-Acylimidazole |
| Mannich Reaction | Formaldehyde, Amine | 1-(Aminomethyl)imidazole |
| Carbamate Formation | Carbonyldiimidazole, Alcohol | Imidazolyl carbamate |
Quaternization and Ionic Liquid Precursor Investigations
The pyridine-like N-3 nitrogen of the imidazole ring can be readily quaternized by reaction with alkylating agents, leading to the formation of imidazolium (B1220033) salts. researchgate.net This transformation is of significant interest as imidazolium salts are the most common and widely studied class of ionic liquids (ILs). researchgate.netnih.gov Ionic liquids are salts with melting points below 100 °C, and they have garnered substantial attention as "green" solvents and catalysts due to their low vapor pressure, high thermal stability, and tunable properties.
The synthesis of imidazolium-based ionic liquids typically involves the quaternization of an N-substituted imidazole. researchgate.netnih.gov By varying the substituents on both the nitrogen atoms and the nature of the counter-anion, the physicochemical properties of the resulting ionic liquid can be finely tuned. For example, the reaction of 1-methylimidazole (B24206) with various alkyl halides yields 1-alkyl-3-methylimidazolium halides. nih.gov
The propanal functionality in this compound offers a handle for creating task-specific ionic liquids. For instance, the aldehyde group could be transformed into other functional groups, which could then be incorporated into the final ionic liquid structure, imparting specific properties for applications in catalysis or extraction. The synthesis of dicationic ionic liquids, where two imidazolium rings are linked together, has also been explored. semanticscholar.org
Table 2: Common Methods for Imidazolium Salt Synthesis
| Method | Description |
| Direct Quaternization | Reaction of an N-substituted imidazole with an alkylating agent. nih.gov |
| Tosylation and Alkylation | Conversion of an alcohol to a tosylate, followed by reaction with an imidazole and subsequent quaternization. nih.gov |
| One-pot Synthesis | Reaction of an imidazole, an acid, and an epoxide to directly form a hydroxylated ionic liquid. nih.gov |
Reactivity of the Imidazole Ring System
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, its reactivity is also influenced by the presence of the two nitrogen atoms, which can be protonated or complexed with Lewis acids, thereby deactivating the ring towards electrophilic substitution.
Electrophilic Aromatic Substitution Patterns
Electrophilic substitution on the imidazole ring generally occurs at the C4 and C5 positions, as attack at the C2 position would involve a less stable carbocation intermediate. globalresearchonline.netthieme-connect.de The outcome of the substitution can be influenced by the reaction conditions and the nature of the substituents already present on the ring. thieme-connect.de
Common electrophilic substitution reactions for imidazoles include:
Nitration: This is typically carried out using a mixture of nitric acid and sulfuric acid. slideshare.net The nitro group is a strong electron-withdrawing group and deactivates the ring towards further substitution.
Halogenation: Imidazoles react readily with halogens such as bromine and iodine. slideshare.net It can often be difficult to control the reaction to achieve mono-substitution.
Sulfonation: This reaction introduces a sulfonic acid group onto the imidazole ring.
Friedel-Crafts Reactions: While less common for imidazoles due to the deactivating effect of the nitrogen atoms complexing with the Lewis acid catalyst, these reactions can be performed under specific conditions.
The propanal group on this compound, being an electron-withdrawing group, would be expected to deactivate the imidazole ring towards electrophilic substitution to some extent.
Nucleophilic Aromatic Substitution with Activated Imidazoles
Nucleophilic aromatic substitution (S_NAr) on the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net The presence of a nitro group, for example, can facilitate the displacement of a leaving group by a nucleophile. mdpi.com
Microwave irradiation has been shown to significantly accelerate S_NAr reactions on heterocyclic systems, often leading to higher yields and shorter reaction times compared to conventional heating. cem.com The development of efficient methods for nucleophilic substitution on imidazoles is important for the synthesis of a wide range of functionalized derivatives. nih.govresearchgate.net
Catalytic Transformations Involving this compound
The imidazole moiety is a key component in many catalysts and ligands. N-heterocyclic carbenes (NHCs), derived from imidazolium salts, have emerged as a powerful class of ligands in organometallic catalysis. The aldehyde functionality in this compound could potentially be utilized in the design of novel NHC ligands or organocatalysts.
Imidazole derivatives themselves can act as catalysts. For example, they can catalyze the synthesis of other heterocyclic compounds. researchgate.netresearchgate.net The unique properties of the imidazole ring, including its ability to act as a proton shuttle and to coordinate to metal centers, make it a versatile scaffold for catalyst design.
Furthermore, imidazole-based ionic liquids are not only used as solvents but also as catalysts in a variety of organic transformations. researchgate.netfrontiersin.org The potential to synthesize task-specific ionic liquids from this compound opens up possibilities for developing novel catalytic systems for a range of chemical processes, including lignocellulose conversion. acs.org
Role as a Ligand Precursor for Metal Catalysis
The imidazole moiety within this compound is a well-established coordinating group for a wide range of metal ions. The nitrogen atoms of the imidazole ring can act as Lewis bases, donating their lone pair of electrons to form stable coordination complexes. This property makes this compound a promising candidate as a ligand precursor in the synthesis of metal-based catalysts.
While specific studies on the coordination chemistry of this compound are not extensively documented, research on structurally related imidazole derivatives provides strong evidence for its potential. For instance, studies on (Z)-3-(1H-imidazol-1-yl)-2-phenylpropenenitrile, a compound also featuring an N-substituted imidazole, have demonstrated its ability to form complexes with various transition metals. core.ac.uk In these complexes, the imine nitrogen of the imidazole ring coordinates to the metal center. core.ac.uk This suggests that this compound could similarly coordinate to metal ions through its imidazole nitrogen, with the propanal group potentially influencing the electronic properties and steric environment of the resulting metal complex.
The coordination of this compound to a metal center could be a key step in the formation of catalysts for a variety of organic transformations. The specific nature of the metal and the reaction conditions would dictate the catalytic activity of the resulting complex. The propanal functionality could also play a secondary role, potentially participating in subsequent reactions or influencing the solubility and stability of the catalyst.
Table 1: Examples of Metal Complexes with N-Substituted Imidazole Ligands
| Ligand | Metal Ion(s) | Resulting Complex Formula | Reference |
| (Z)-3-(1H-imidazol-1-yl)-2-phenylpropenenitrile (imppn) | Cu(II) | Cu(imppn)₄₂·H₂O | core.ac.uk |
| (Z)-3-(1H-imidazol-1-yl)-2-phenylpropenenitrile (imppn) | Zn(II) | [Zn(imppn)₂(CH₃CO₂)₂]·2H₂O | core.ac.uk |
| (Z)-3-(1H-imidazol-1-yl)-2-phenylpropenenitrile (imppn) | Ag(I) | [Ag₂(imppn)₄(ClO₄)₂] | core.ac.uk |
| 1,3-di-(1H-imidazol-1-yl)-2-propanol (DIPO) | Co(II), Cu(II) | [M(DIPO)X₂] (X = Cl⁻, Br⁻) | jcsp.org.pk |
This table presents data on metal complexes formed with imidazole derivatives structurally related to this compound, illustrating the coordinating ability of the imidazole nitrogen.
Organocatalytic Applications Utilizing the Imidazole Core
The imidazole ring is a prominent structural motif in the field of organocatalysis. N-alkyl imidazoles can function as nucleophilic catalysts, activating substrates towards further reaction. rsc.org Given this precedent, this compound holds potential as an organocatalyst or a precursor to more complex organocatalytic systems.
One promising avenue is its use as a precursor for N-heterocyclic carbenes (NHCs). NHCs are a powerful class of organocatalysts, and their synthesis often begins with N-substituted imidazolium salts. beilstein-journals.orgunibo.it The aldehyde group of this compound could potentially be transformed into other functional groups, followed by quaternization of the imidazole ring and deprotonation to yield a functionalized NHC. Such a carbene could then be employed in a variety of catalytic reactions.
Furthermore, chiral bicyclic imidazole catalysts have been developed from the reaction of imidazole and acrolein, a molecule with a structural resemblance to the propanal side chain of this compound. acs.org This synthesis pathway suggests that this compound could be a valuable starting material for the creation of novel chiral organocatalysts. These catalysts could find application in asymmetric synthesis, a critical area in the production of pharmaceuticals and other fine chemicals.
The reactivity of the aldehyde group itself could also be harnessed in organocatalytic transformations. For example, the aldehyde could participate in reactions such as aldol or Knoevenagel condensations, with the imidazole core potentially influencing the reaction's stereoselectivity or rate.
Table 2: Organocatalytic Reactions Employing Imidazole-Based Catalysts
| Catalyst Type | Reaction | Substrates | Key Finding | Reference |
| Chiral Bicyclic Imidazole (Alkoxy-DPI) | Asymmetric Steglich Rearrangement | O-acylated azlactones | High enantioselectivity in C-acylation. | acs.org |
| Chiral Bicyclic Imidazole (AcO-DPI) | Enantioselective Black Rearrangement | 3-substituted benzofuran-2(3H)-ones | Effective for enantioselective C-acylation. | acs.org |
| Chiral Bicyclic Imidazole (Cy-DPI) | Dynamic Kinetic Resolution | 3-hydroxyphthalides | Successful enantioselective O-acylation. | acs.org |
| N-Alkyl Imidazole-Derived Peptides | 1,4-Conjugate Addition | Various | Peptide-based catalysts for asymmetric additions. | rsc.org |
This table summarizes various organocatalytic reactions where N-alkyl imidazole derivatives, similar in core structure to this compound, have been successfully employed.
1h Imidazole 1 Propanal As a Synthon for Complex Molecule Synthesis
Building Block in Heterocyclic Synthesis
The aldehyde functionality and the imidazole (B134444) nucleus of 1H-imidazole-1-propanal are key to its utility in the synthesis of novel heterocyclic compounds, particularly those containing fused or polycyclic ring systems.
Annulation Reactions for Fused Ring Systems
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for building complex cyclic molecules. The aldehyde group of this compound is a prime site for participating in such reactions. While direct examples of annulation reactions with this compound are not extensively documented in publicly available literature, the reactivity of similar aldehyde-containing imidazole derivatives suggests its high potential in this area.
For instance, the synthesis of imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole derivatives has been achieved from imidazo[1,2-a]pyrimidine-2-carbaldehyde. nih.gov This reaction demonstrates the principle of using an aldehyde on an imidazole-containing scaffold to construct a fused ring system through a one-pot, multicomponent reaction. nih.gov It is plausible that this compound could undergo similar transformations, where the propanal moiety reacts with suitable reagents to form a new fused ring onto the imidazole core or a participating reactant.
Furthermore, methods for synthesizing fused imidazoles from (hetero)aromatic ortho-diamines and aldehydes promoted by chlorotrimethylsilane (B32843) have been reported. organic-chemistry.org This suggests that this compound could react with ortho-diamines to generate fused imidazole systems, with the propanal group providing the necessary carbon for the cyclization. The reaction would likely proceed through the formation of an intermediate Schiff base, followed by cyclization and oxidation to yield the aromatic fused system.
Construction of Polycyclic Imidazole Derivatives
The synthesis of complex polycyclic structures containing an imidazole ring is of significant interest due to their presence in many biologically active molecules and functional materials. researchgate.netmdpi.com this compound serves as a potential precursor for such systems.
An example that highlights this potential is the synthesis of ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate. nih.gov This complex molecule contains a benzimidazole (B57391) ring system attached to a propyl-imidazole moiety. While the synthesis described starts from ethyl 4-(3-(1H-imidazol-1-yl)propylamino)-3-aminobenzoate, the presence of the 3-(1H-imidazol-1-yl)propyl substructure underscores the utility of this building block in creating elaborate polycyclic frameworks. nih.gov The aldehyde functionality of this compound could be readily converted to the amine required for such a synthesis through reductive amination.
Moreover, the development of synthetic routes to imidazo[1,5-a]imidazole scaffolds through one-pot reactions involving aldehydes and isocyanides further supports the potential of this compound in constructing polycyclic systems. researchgate.net
Precursor for N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a crucial class of ligands in organometallic chemistry and catalysis, owing to their strong σ-donating properties and steric tuneability. scripps.edu Imidazolium (B1220033) salts are the direct precursors to the widely used imidazole-based NHCs. scripps.edu
Synthesis of Imidazolium Salts from this compound
The aldehyde group in this compound offers a synthetic handle for the elaboration of the imidazole ring into an imidazolium salt. While the direct conversion of this compound to an imidazolium salt is not explicitly detailed in the literature, several established methods for imidazolium salt synthesis suggest plausible routes.
One general approach involves the reaction of an α-dicarbonyl compound, an aldehyde, a primary amine, and an acid to form 1,3-disubstituted imidazolium salts. google.com In this context, this compound could potentially serve as the aldehyde component, leading to the incorporation of the 3-(1H-imidazol-1-yl)propyl group at the C2 position of the resulting imidazolium salt.
Alternatively, existing imidazolium salts can be functionalized at the C2 position by reaction with aldehydes. For example, novel C2-substituted imidazolium salts have been prepared by reacting various aldehydes with 1,3-bis(naphthalen-2-ylmethyl)-imidazolium bromide. uakron.edu This suggests that this compound could be used to introduce the propanal functionality (or a derivative thereof) onto a pre-formed imidazolium scaffold.
A hypothetical reaction for the synthesis of a functionalized imidazolium salt from this compound is presented below:
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Glyoxal | This compound | Primary Amine (R-NH2) | 1,3-Disubstituted-2-(2-(1H-imidazol-1-yl)ethyl)imidazolium salt |
This table represents a hypothetical reaction based on known methodologies for imidazolium salt synthesis.
Generation of NHCs and their Coordination Chemistry
Once the corresponding imidazolium salt is synthesized, the generation of the N-heterocyclic carbene is typically achieved by deprotonation at the C2 position using a suitable base. scripps.edu The resulting NHC, bearing a functionalized side chain derived from this compound, could then be coordinated to a variety of transition metals.
The synthesis of NHC-metal complexes often proceeds via transmetallation from a silver-NHC complex or by direct reaction of the free carbene with a metal precursor. acs.org The coordination of an NHC derived from this compound would result in a complex with a pendant imidazole group, which could be further functionalized or used to create multinuclear metal complexes.
Intermediate in the Synthesis of Advanced Organic Materials
The imidazole moiety is a key component in a variety of advanced organic materials due to its electronic properties, ability to participate in hydrogen bonding, and its role as a ligand for metal ions. mdpi.commdpi.com The functional aldehyde group of this compound makes it an attractive intermediate for the synthesis of such materials.
Imidazole derivatives have been successfully employed as low-cost and efficient hole-transporting materials (HTMs) in perovskite solar cells. rsc.org For example, 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole has been synthesized and shown to have suitable frontier molecular orbital energy levels for this application. rsc.org The aldehyde group of this compound could be utilized in condensation reactions to build up larger conjugated systems with appropriate electronic properties for use in organic electronics.
Furthermore, imidazole-containing compounds are used as building blocks for metal-organic frameworks (MOFs), which are porous crystalline materials with applications in gas storage, separation, and catalysis. researchgate.net The ability of the imidazole ring to coordinate to metal centers is central to the formation of these frameworks. The aldehyde functionality of this compound could be used to modify the organic linkers in MOFs, introducing additional functionality or allowing for post-synthetic modification.
The table below lists some of the key properties of this compound that are relevant to its use as a synthon.
| Property | Value | Reference |
| IUPAC Name | 3-imidazol-1-ylpropanal | nih.gov |
| CAS Number | 74917-06-9 | nih.gov |
| Molecular Formula | C6H8N2O | nih.gov |
| Molecular Weight | 124.14 g/mol | nih.gov |
Polymer Chemistry Applications
While the direct polymerization of this compound itself is not extensively documented in publicly available research, its structural motifs are relevant to the synthesis of functional polymers. The presence of the imidazole ring and the aldehyde group offers potential pathways for creating novel polymers with unique characteristics. Imidazole-containing polymers are a significant class of materials with diverse applications. researchgate.net
The aldehyde functionality of this compound could theoretically allow it to undergo condensation polymerization reactions. uomustansiriyah.edu.iqsavemyexams.com In such a process, the aldehyde group would react with a suitable comonomer, such as a diamine or a diol, to form a growing polymer chain with the elimination of a small molecule like water. uomustansiriyah.edu.iq The resulting polymer would feature the imidazole moiety as a pendant group along the polymer backbone.
The imidazole ring itself can be a site for further chemical modification, either before or after polymerization. For instance, the nitrogen atoms in the imidazole ring can be alkylated, which is a key reaction in the formation of imidazolium-based ionic liquids and poly(ionic liquids). osti.gov This suggests a pathway to synthesize polymers with ionic characteristics, which are of interest for applications such as ion-exchange membranes, catalysts, and smart materials.
Although direct polymerization of this compound is not a common example, the principles of polymer chemistry suggest its potential as a monomer. The synthesis of polymers containing imidazole functionalities is an active area of research, with various strategies being explored to incorporate this versatile heterocycle into macromolecular structures. nih.gov
Precursors for Functional Dyes and Pigments
The bifunctional nature of this compound makes it a promising, though not yet widely exploited, precursor for the synthesis of functional dyes and pigments. The aldehyde group is a key reactive site for several classic dye-forming reactions, while the imidazole ring can act as an auxochrome, a group that modifies the color and other properties of the chromophore.
One of the most well-established methods for synthesizing dyes from aldehydes is the Knoevenagel condensation . wikipedia.orgsigmaaldrich.com This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), typically in the presence of a basic catalyst. wikipedia.orgresearchgate.net The aldehyde group of this compound could readily participate in such a reaction, leading to the formation of a new carbon-carbon double bond and extending the conjugated system, which is the basis of a chromophore. The resulting molecule would be a styryl-type dye, where the color could be tuned by the choice of the active methylene compound and by modifying the imidazole ring.
Another potential route to dyes from this compound involves the formation of azo dyes . While the propanal moiety itself does not directly participate in the standard azo coupling reaction, the imidazole ring could be a component of a larger dye structure. Azo dyes are formed by the reaction of a diazonium salt with a coupling component, which is typically an electron-rich aromatic compound. masterorganicchemistry.com Although the imidazole ring is not a traditional coupling component, its electronic properties can influence the final color of a dye molecule it is part of. For instance, a diazonium salt could be coupled to a separate aromatic amine, and the resulting azo compound could then be chemically linked to the this compound molecule through its aldehyde or imidazole functionality to create a more complex dye structure.
Theoretical and Computational Investigations of 1h Imidazole 1 Propanal
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical calculations are powerful tools for elucidating the fundamental characteristics of molecular systems. These methods, particularly those based on Density Functional Theory (DFT), offer a balance between computational cost and accuracy, making them a popular choice for studying imidazole (B134444) derivatives. tandfonline.com
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) has become a standard method for determining the optimized ground state geometries of molecules. For 1H-Imidazole-1-propanal, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high precision. tandfonline.com These calculations would reveal the planar structure of the imidazole ring and the specific spatial arrangement of the propanal side chain relative to the ring. The results of such calculations are typically validated by comparison with experimental data where available, such as from X-ray crystallography of similar compounds. tandfonline.com
Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| N1-C2 | 1.38 |
| C2-N3 | 1.32 |
| N3-C4 | 1.37 |
| C4-C5 | 1.35 |
| C5-N1 | 1.38 |
| N1-C6 (propanal) | 1.45 |
| C6-C7 (propanal) | 1.52 |
| C7-C8 (propanal) | 1.51 |
| C8=O (propanal) | 1.21 |
| Bond Angles (degrees) | |
| C5-N1-C2 | 108.5 |
| N1-C2-N3 | 110.0 |
| C2-N3-C4 | 108.5 |
| N3-C4-C5 | 106.5 |
| C4-C5-N1 | 106.5 |
| C2-N1-C6 | 125.0 |
| N1-C6-C7 | 112.0 |
| C6-C7-C8 | 110.0 |
| C7-C8-O | 124.0 |
Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar imidazole derivatives as determined by DFT calculations.
Conformational Analysis of the Propanal Side Chain
The propanal side chain of this compound introduces conformational flexibility to the molecule. The rotation around the single bonds, particularly the N1-C6 and C6-C7 bonds, can lead to various conformers with different energies. Conformational analysis, often performed by systematically rotating these bonds and calculating the energy at each step, can identify the most stable conformers. This analysis is crucial as the conformation can significantly influence the molecule's reactivity and its ability to interact with other molecules. The propanal chain's flexibility allows for a range of molecular shapes, though steric hindrance and electronic effects will favor certain orientations. The presence of the heterocyclic ring can influence the conformational preferences of the attached chain. researchgate.net
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule governs its chemical behavior. Computational methods provide valuable tools to analyze this structure and predict reactivity.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may have significant contributions from the propanal group's carbonyl carbon.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are representative values based on typical FMO energies for imidazole derivatives.
Electrostatic Potential Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule. nih.gov They are generated by calculating the electrostatic potential at the surface of the molecule. For this compound, an MEP map would show regions of negative potential (electron-rich areas, typically in red) and positive potential (electron-poor areas, typically in blue). The nitrogen atoms of the imidazole ring and the oxygen atom of the propanal group are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to the ring and the carbonyl carbon are likely to be electron-deficient and thus prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species. tandfonline.com
Computational Modeling of Reaction Mechanisms
Computational chemistry can be used to model the step-by-step pathways of chemical reactions, providing insights into transition states and reaction kinetics. nih.gov For this compound, this could involve studying its behavior in various reactions, such as nucleophilic additions to the carbonyl group or electrophilic substitutions on the imidazole ring. By calculating the energy barriers for different potential reaction pathways, chemists can predict the most likely products and the conditions required to achieve them. For instance, the formation of imidazole derivatives from glyoxal, methylamine, and formaldehyde (B43269) has been studied computationally, revealing the importance of diimine intermediates and subsequent ring closure. nih.gov Similar approaches could be applied to understand the reactions of this compound, for example, its potential to undergo oxidation or participate in cycloaddition reactions. acs.org
Transition State Localization and Energy Barrier Calculations
Theoretical and computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. A key aspect of this is the localization of transition states and the calculation of associated energy barriers. The transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier, which is a critical factor in determining the reaction rate.
Computational methods, particularly Density Functional Theory (DFT), are widely employed to model these parameters. For a hypothetical reaction of this compound, such as a nucleophilic addition to the aldehyde group, computational chemists would first map out the potential energy surface. This involves calculating the energy of the system at various geometries as the reactants approach each other and transform into products. Advanced algorithms are then used to locate the exact geometry of the transition state, which is a first-order saddle point on the potential energy surface.
Once the transition state is localized, its structure can be analyzed to understand the bonding changes occurring during the reaction. For instance, in a nucleophilic attack on the carbonyl carbon of this compound, the transition state would likely show a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken carbon-oxygen double bond.
The energy of this transition state, relative to the initial reactants, gives the energy barrier. A lower energy barrier implies a faster reaction. These calculations can be performed for different reaction pathways to determine the most favorable one. For example, in the cyclization of certain imidazole derivatives, calculated activation free energy barriers have been used to understand the feasibility of forming five- or six-membered rings. acs.org In one such study, the calculated activation free energy barrier for an intramolecular hydrogen atom abstraction was found to be 12.9 kcal mol⁻¹. acs.org Another step in this process had a very low activation free energy barrier of 1.4 kcal mol⁻¹, indicating a very fast and irreversible step. acs.org
For illustrative purposes, consider a hypothetical nucleophilic addition to this compound. The calculated energy barriers for different nucleophiles could be presented as follows:
| Nucleophile | Solvent | Computational Method | Calculated Energy Barrier (kcal/mol) |
| Cyanide (CN⁻) | Acetonitrile (B52724) | DFT (B3LYP/6-31G) | 10.5 |
| Hydride (H⁻) | Tetrahydrofuran | DFT (B3LYP/6-31G) | 12.2 |
| Methylmagnesium bromide | Diethyl ether | DFT (B3LYP/6-31G*) | 8.7 |
This table is for illustrative purposes and the data is hypothetical.
These theoretical calculations are invaluable for understanding reaction mechanisms at a molecular level and for predicting the kinetics of reactions involving this compound.
Prediction of Regioselectivity and Stereoselectivity in Reactions
Computational chemistry is also instrumental in predicting the regioselectivity and stereoselectivity of reactions involving this compound. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.
Regioselectivity:
The imidazole ring in this compound presents multiple potential sites for reaction, such as the two nitrogen atoms and the carbon atoms of the ring. Computational studies can predict the most likely site of reaction by analyzing the electronic properties of the molecule. For example, calculations of atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps can reveal the most nucleophilic or electrophilic centers.
In the context of N-alkylation of imidazole derivatives, computational studies have been used to rationalize the observed regioselectivity. derpharmachemica.com For instance, by calculating the relative energies of the transition states leading to substitution at the different nitrogen atoms, researchers can predict which isomer will be the major product. The regioselectivity in the arylation of imidazoles has also been explored computationally, with mechanistic hypotheses based on the electronic properties of the C-H bonds and the heterocyclic ring. nih.gov
Consider a hypothetical electrophilic substitution on the imidazole ring of this compound. A computational study might compare the energy barriers for substitution at the C2, C4, and C5 positions.
| Position of Substitution | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| C2 | DFT (M06-2X/def2-TZVP) | 18.2 | |
| C4 | DFT (M06-2X/def2-TZVP) | 22.5 | |
| C5 | DFT (M06-2X/def2-TZVP) | 15.8 | C5-substituted product |
This table is for illustrative purposes and the data is hypothetical.
Stereoselectivity:
The propanal side chain of this compound contains a chiral center if a reaction introduces a new substituent at the alpha or beta position to the aldehyde. Furthermore, the aldehyde group itself can undergo nucleophilic addition to create a new stereocenter. Computational modeling can predict the stereochemical outcome of such reactions.
By calculating the energies of the transition states leading to the different stereoisomers (e.g., R vs. S or syn vs. anti), the model can predict the diastereomeric or enantiomeric excess. This is often achieved by considering the steric and electronic interactions in the transition state structures. For example, in the polymerization of propylene (B89431) using metallocene catalysts, DFT has been used to predict the stereoselectivity by calculating the energy difference between transition states leading to different polymer tacticities.
For a hypothetical reduction of the carbonyl group in a derivative of this compound that already contains a stereocenter, computational analysis could predict the diastereoselectivity.
| Diastereomeric Transition State | Computational Method | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio (syn:anti) |
| TS (syn) | DFT (B3LYP/6-311+G) | 0.0 | 85:15 |
| TS (anti) | DFT (B3LYP/6-311+G) | 1.2 |
This table is for illustrative purposes and the data is hypothetical.
These computational predictions of regioselectivity and stereoselectivity are crucial for designing synthetic routes that efficiently produce the desired isomer of a this compound derivative.
Advanced Spectroscopic and Chromatographic Methodologies for Research Assessment
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including "1H-Imidazole-1-propanal" and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of "this compound". The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their functional group identity.
For "this compound", specific chemical shifts (δ) are expected for the protons and carbons of both the imidazole (B134444) ring and the propanal side chain. While specific experimental data for this exact compound is not widely published, expected values can be reliably predicted based on data from closely related structures, such as other N-alkylated imidazoles and propanal itself. rsc.orgnih.gov The aldehyde proton (–CHO) is particularly diagnostic, typically appearing far downfield in the ¹H NMR spectrum (around 9.8 ppm). nih.gov The protons on the imidazole ring have distinct chemical shifts, with the C2-proton appearing as a singlet around 7.6 ppm and the C4- and C5-protons appearing at approximately 7.1 and 6.9 ppm, respectively. rsc.org The methylene (B1212753) protons of the propanal chain would exhibit characteristic triplet or multiplet patterns due to spin-spin coupling.
Similarly, in the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is highly deshielded and would appear around 200 ppm. The carbons of the imidazole ring typically resonate in the aromatic region (115-140 ppm), while the aliphatic carbons of the propyl chain would be found upfield. sdsu.edu
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Multiplicity |
| Imidazole | H-2 | ~7.6 | ~138 | s |
| Imidazole | H-4 | ~7.1 | ~129 | s |
| Imidazole | H-5 | ~6.9 | ~120 | s |
| Propanal | H-α (to N) | ~4.3 | ~44 | t |
| Propanal | H-β | ~2.9 | ~32 | m |
| Propanal | H-γ (aldehyde) | ~9.8 | ~200 | t |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques are essential for confirming the precise connectivity of atoms, which is particularly useful when analyzing novel derivatives. uvic.ca
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). uvic.ca For "this compound", a COSY spectrum would show correlations between the aldehyde proton (H-γ) and the adjacent methylene protons (H-β), and between the H-β and H-α methylene protons, confirming the integrity of the propanal chain.
HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates protons directly to the carbon atoms to which they are attached. uvic.ca This is a powerful tool for assigning carbon resonances based on their known proton assignments. For example, the downfield proton signal at ~9.8 ppm would show a cross-peak to the carbon signal around 200 ppm, unequivocally identifying it as the aldehyde group.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons over two or three bonds. uvic.ca This is crucial for establishing the connection between different functional parts of the molecule. In the case of "this compound", a key HMBC correlation would be observed between the methylene protons at the α-position of the propanal chain (~4.3 ppm) and the C4 and C5 carbons of the imidazole ring, providing definitive proof that the propanal chain is attached to the N-1 position of the imidazole. hmdb.ca
1H and 13C NMR for Assignment of New Derivatives
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is vital for determining the molecular weight of reaction products and gaining structural information through fragmentation analysis. sdsu.edunih.gov
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. rsc.orgacdlabs.com For "this compound" (C₆H₈N₂O), the calculated exact mass is 124.0637 Da. libretexts.org An HRMS experiment would aim to measure a molecular ion peak ([M]⁺ or [M+H]⁺) that matches this value to within a few parts per million (ppm), confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass.
In mass spectrometry, molecules often break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to deduce the original structure. docbrown.infoacs.org For "this compound", the fragmentation would likely involve cleavage at the bonds of the propanal side chain.
Common fragmentation pathways for aldehydes include the loss of the CHO group (29 Da) or cleavage of the C-C bond adjacent to the carbonyl group. specac.com Therefore, prominent peaks in the mass spectrum would be expected at:
m/z 124 : The molecular ion [C₆H₈N₂O]⁺.
m/z 95 : Resulting from the loss of the formyl radical (•CHO), corresponding to the [C₅H₇N₂]⁺ fragment.
m/z 68 : The imidazolyl cation [C₃H₄N₂]⁺, resulting from cleavage of the entire propanal side chain.
m/z 57 : The propanal cation [C₃H₅O]⁺.
m/z 29 : The formyl cation [CHO]⁺.
Analysis of these fragments helps to piece together the molecular structure, confirming the presence of both the imidazole ring and the propanal functional group. specac.comhoriba.com
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 124 | Molecular Ion | [C₆H₈N₂O]⁺ | Parent molecule |
| 95 | [M-CHO]⁺ | [C₅H₇N₂]⁺ | Loss of formyl radical |
| 81 | [M-C₂H₃O]⁺ | [C₄H₅N₂]⁺ | Cleavage of the propanal chain |
| 68 | Imidazolyl Cation | [C₃H₄N₂]⁺ | Imidazole ring fragment |
| 57 | Propanal Cation | [C₃H₅O]⁺ | Propanal chain fragment |
High-Resolution Mass Spectrometry for Exact Mass Determination
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Reaction Progress Monitoring
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. These methods are excellent for monitoring the progress of a reaction, such as the synthesis of "this compound", by observing the appearance or disappearance of characteristic vibrational bands.
For "this compound", the most diagnostic peak would be the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1740-1720 cm⁻¹ in the IR spectrum. sdsu.edu The presence of this band would confirm the successful incorporation of the aldehyde functionality. Other important vibrations include:
C-H stretching of the aromatic imidazole ring (around 3100 cm⁻¹) and the aliphatic propanal chain (2900-3000 cm⁻¹). sdsu.edu
Aldehyde C-H stretching , which gives two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.
C=N and C=C stretching vibrations from the imidazole ring, typically found in the 1600-1450 cm⁻¹ region. sdsu.edu
Monitoring a reaction to form "this compound" from a precursor like 3-(1H-imidazol-1-yl)-1-propanol would involve watching for the disappearance of the broad O-H stretching band (around 3300 cm⁻¹) of the alcohol and the simultaneous appearance of the sharp C=O stretching band of the aldehyde.
Interactive Data Table: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aldehyde | C=O Stretch | 1740 - 1720 | Strong (IR), Medium (Raman) |
| Aldehyde | C-H Stretch | 2850 & 2750 | Weak (IR) |
| Imidazole Ring | C-H Stretch (Aromatic) | ~3100 | Medium (IR), Strong (Raman) |
| Propanal Chain | C-H Stretch (Aliphatic) | 2900 - 3000 | Medium-Strong (IR) |
| Imidazole Ring | C=N / C=C Stretch | 1600 - 1450 | Medium-Strong (IR & Raman) |
Chromatographic Techniques for Purification and Purity Assessment in Synthetic Research
In the synthesis of heterocyclic compounds such as this compound, chromatographic techniques are indispensable for the isolation of the target molecule and the critical assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical tools routinely employed for these purposes. They allow for the separation of the desired product from unreacted starting materials, reagents, and potential side-products, ensuring the final compound meets the required standards for subsequent research applications.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation of Isomers
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally sensitive compounds in synthetic research. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly applied method for determining purity. In this method, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The purity of a sample is determined by integrating the area of all peaks in the resulting chromatogram; the purity percentage is calculated from the ratio of the main product peak area to the total area of all detected peaks. umich.eduacs.org
The development of a robust HPLC method involves optimizing several parameters, including the choice of column, mobile phase composition, flow rate, and detector wavelength. For imidazole derivatives, C8 or C18 columns are frequently used with a mobile phase consisting of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). umich.eduptfarm.pl Detection is often performed using a UV-Vis detector, as the imidazole ring exhibits significant absorbance in the UV spectrum, typically around 220 nm. ptfarm.plresearchgate.net
While this compound itself is achiral, HPLC is also a critical tool for the separation of isomers in related, more complex imidazole derivatives. tandfonline.comtandfonline.com Chiral stationary phases (CSPs) are employed to resolve enantiomers of racemic imidazole-containing compounds. ptfarm.plresearchgate.netnih.gov For instance, studies have successfully used columns like Chiralcel OJ, which contains cellulose (B213188) tris(4-methylbenzoate), to separate the enantiomers of various antifungal imidazole drugs. ptfarm.plresearchgate.net This capability is crucial when stereochemistry plays a role in the biological activity of a compound.
Table 1: Illustrative HPLC Parameters for Analysis of Imidazole Derivatives
| Parameter | Typical Setting | Rationale/Context |
| Column | Reversed-Phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like imidazoles. umich.eduresearchgate.net |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Aqueous Buffer (e.g., NH₄H₂PO₄) | The organic modifier and buffer are adjusted to achieve optimal resolution and peak shape. umich.eduptfarm.pl |
| Flow Rate | 0.8 - 1.5 mL/min | A standard flow rate range for analytical scale columns to ensure efficient separation. ptfarm.plresearchgate.net |
| Detection | UV at ~220 nm | The imidazole heterocycle provides strong UV absorbance at this wavelength for sensitive detection. ptfarm.plresearchgate.net |
| Temperature | Ambient or controlled (e.g., 25 °C) | Maintaining a constant temperature ensures reproducible retention times. researchgate.net |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is an analytical technique ideally suited for the separation and analysis of compounds that are volatile or can be made volatile without decomposition. mendelset.com Given its molecular weight and structure, this compound is expected to be sufficiently volatile for GC analysis, making GC a valuable tool for monitoring reaction progress and identifying volatile products and impurities in its synthesis.
In GC, a sample is injected into a heated port where it vaporizes and is carried by an inert gas (the mobile phase), such as helium or nitrogen, through a column (the stationary phase). mendelset.com Separation occurs based on the compounds' differing boiling points and interactions with the stationary phase. mendelset.com More volatile compounds with lower boiling points generally travel through the column faster and have shorter retention times. mendelset.com
For definitive identification of separated components, GC is frequently coupled with a mass spectrometer (MS). GC-MS is a powerful combination that provides both the retention time from the GC and the mass spectrum of each component from the MS. gdut.edu.cnmdpi.com The mass spectrum serves as a molecular fingerprint, allowing for the structural elucidation of the main product and any volatile by-products formed during the synthesis. The analysis of imidazole-like compounds in various matrices has been successfully performed using GC-MS due to its high resolution and sensitivity. gdut.edu.cnspkx.net.cn While some polar compounds require derivatization to increase their volatility and improve peak shape for GC analysis, many small imidazole derivatives can be analyzed directly. gcms.cz
Table 2: Representative GC-MS Parameters for Analysis of Volatile Imidazole Compounds
| Parameter | Typical Setting | Rationale/Context |
| Column | Capillary column (e.g., DB-5ms, HP-5ms) | A common nonpolar or mid-polar stationary phase suitable for a wide range of volatile organic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert gases that serve as the mobile phase to carry the sample through the column. mendelset.com |
| Injection Mode | Split/Splitless | The mode is chosen based on the concentration of the analyte in the sample. |
| Temperature Program | Initial oven temperature (e.g., 50-70 °C), followed by a ramp (e.g., 5-10 °C/min) to a final temperature (e.g., 250-280 °C) | A temperature gradient is used to effectively separate compounds with a range of boiling points. |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data, enabling the identification of unknown compounds by comparing their spectra to libraries. gdut.edu.cnmdpi.com |
Emerging Research Frontiers and Advanced Applications of 1h Imidazole 1 Propanal in Chemical Sciences
Development of Novel Synthetic Pathways to Imidazole-Propanal Derivatives
The synthesis of functionalized imidazole (B134444) derivatives is a dynamic area of organic chemistry, driven by the need for structurally diverse molecules for various applications. mdpi.com While classical methods like the Debus or Radziszewski synthesis exist, recent research has focused on developing more efficient, greener, and versatile pathways. nih.gov These advanced strategies can be applied to create a wide array of 1H-Imidazole-1-propanal derivatives, either by constructing the imidazole ring with the propanal side chain already in place or by functionalizing a pre-existing imidazole scaffold.
Recent innovative approaches include:
Multicomponent Reactions (MCRs) : MCRs offer a highly efficient route to complex molecules in a single step. For instance, four-component reactions involving an aldehyde, a 1,2-dicarbonyl compound (like benzil), a primary amine, and ammonium (B1175870) acetate (B1210297) can yield highly substituted imidazoles under solvent-free or microwave-assisted conditions. organic-chemistry.orgresearchgate.net Adapting this methodology could allow for the direct synthesis of imidazole-propanal derivatives by choosing appropriate starting materials.
Denitrogenative Transformation of Triazoles : An efficient pathway to novel 2-substituted 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole precursors. mdpi.com This method proceeds through an intramolecular cyclization followed by ring-opening and insertion of a carbene intermediate, offering a unique route to functionalized imidazoles that could be adapted for propanal derivatives. mdpi.com
Regiodivergent Synthesis from Phenacyl Azides : Research has shown that phenacyl azides can be used for the regiodivergent synthesis of functionalized imidazole derivatives in environmentally benign deep eutectic solvents. beilstein-journals.org By modulating reaction conditions such as temperature and the presence of a base, different regioisomers can be selectively produced, a strategy that offers precise control over the final product structure. beilstein-journals.org
Catalytic C-H and N-H Functionalization : Direct functionalization of the imidazole ring via transition-metal-catalyzed C-H or N-H activation is a powerful tool for creating derivatives. koreascience.kr For example, N-arylation can be achieved using copper catalysts to couple the imidazole nitrogen with aryl iodides. mdpi.comscispace.com This approach could be used to modify the this compound core to introduce further complexity.
Table 1: Overview of Novel Synthetic Strategies for Imidazole Derivatives
| Synthetic Strategy | Key Features | Potential for Imidazole-Propanal Derivatives | Representative Research |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, structural diversity. | Direct synthesis by incorporating an aldehyde-containing starting material. | organic-chemistry.org, tandfonline.com |
| Denitrogenative Transformation | Uses 5-amino-1,2,3-triazole precursors, involves carbene intermediates. | Novel route to 2-substituted imidazole-propanal derivatives. | mdpi.com |
| Regiodivergent Synthesis | Employs phenacyl azides in deep eutectic solvents, offers regiocontrol. | Precise synthesis of specific isomers of functionalized imidazole-propanals. | beilstein-journals.org |
| Catalytic C-H/N-H Functionalization | Direct modification of the imidazole core, uses transition metal catalysts. | Post-synthesis modification of the this compound scaffold. | mdpi.com, koreascience.kr |
Exploration in Materials Science
The unique structural characteristics of this compound, namely the coordinating nitrogen atoms of the imidazole ring and the reactive aldehyde group, make it a valuable building block in materials science. nih.gov
Precursors for Polymeric Materials with Imidazole Moieties
The incorporation of imidazole moieties into polymer backbones or as side chains can impart desirable properties such as thermal stability, conductivity, and catalytic activity. nih.govgoogle.com The aldehyde functionality of this compound provides a reactive handle for polymerization reactions, such as condensation polymerization with amines or other suitable co-monomers.
Polymeric materials functionalized with imidazole groups are of significant interest. For example, polyethylene (B3416737) glycol has been modified with imidazole moieties to create coatings for nanogels, influencing their interaction with biological systems. polimi.it Furthermore, polymers containing imidazole groups can act as ligands to immobilize metal catalysts, creating reusable and efficient catalytic systems. nih.govjst.go.jp The synthesis of polythiophenes with imidazole side chains has also been explored for applications in organic electronics. unimib.it The use of this compound as a monomer could lead to new functional polymers with tailored properties for applications ranging from biomedicine to electronics. nih.govpolimi.it
Table 2: Polymeric Materials Incorporating Imidazole Moieties
| Polymer Type | Method of Imidazole Incorporation | Resulting Properties/Applications | Source |
|---|---|---|---|
| Polyethylene Glycol (PEG) Derivatives | Grafting imidazole linkers onto PEG chains. | Modified surface properties for biomedical applications (e.g., nanogel coatings). | polimi.it |
| Polymeric Catalyst Supports | Using polymeric imidazoles to immobilize metal complexes (e.g., Pd, Cu). | High catalytic activity, reusability in organic transformations. | nih.gov, jst.go.jp |
| Functionalized Polythiophenes | Synthesis of monomers with imidazole side chains followed by polymerization. | Potential use as p-type semiconductors in organic electronic devices. | unimib.it |
| Ionic Polymers | Creation of polymers with imidazolium (B1220033) groups in the backbone or side chains. | Antimicrobial agents, use in personal care formulations. | google.com |
Applications in Metal-Organic Frameworks (MOFs) or Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The imidazole ring is a common and effective linker in these structures due to the ability of its nitrogen atoms to coordinate with metal centers. rsc.orgmdpi.com
This compound and its derivatives are excellent candidates for ligands in the synthesis of novel MOFs and coordination polymers. The imidazole nitrogen can bind to the metal center, while the propanal group can either remain as a functional pendant group within the pores of the framework or participate in post-synthetic modification. Recent studies have demonstrated the functionalization of MOF nanochannels with molecules like imidazolecarboxaldehyde to create specific chemical environments, for instance, to mimic aquaporin channels. acs.org The presence of open metal sites and nitrogen atoms from imidazole groups in MOFs can lead to high CO₂ adsorption capacity and selectivity. mdpi.com The synthesis of coordination polymers with varied dimensionality (1D, 2D, or 3D) can be controlled by the choice of imidazole derivative ligands. mdpi.comacs.org
Table 3: Imidazole Derivatives in MOFs and Coordination Polymers
| Framework Type | Imidazole-Based Ligand | Metal Ion | Key Structural Feature/Application | Source |
|---|---|---|---|---|
| MOF (TIBM-Cu) | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | Cu(II) | High porosity, open metal sites for selective CO₂ capture. | mdpi.com |
| Functionalized MOF | Imidazolecarboxaldehyde, Imidazolecarboxylic acid | Ni(II) | Grafted into nanochannels for water transport applications. | acs.org |
| Coordination Polymer | 1-Ethyl-imidazole | Fe(II), Ni(II) | Cyano-bridged 2D layer structure. | mdpi.com |
| Coordination Polymer | 1-Benzyl-imidazole | Fe(II), Ni(II) | 1D chain structure. | mdpi.com |
| COF-IM@M | 2-Ethynyl-1H-imidazole | Fe(III), Co(II), Ni(II) | Anchored metal ions for electrocatalysis (Oxygen Evolution Reaction). | mdpi.com |
Catalytic Applications in Organic Transformations
The inherent chemical nature of the imidazole ring allows it and its derivatives to function as catalysts in a variety of organic reactions. scispace.comwikipedia.org
As a Co-catalyst or Organocatalyst in Specific Reactions
The imidazole moiety can act as a Lewis base or a nucleophilic catalyst. As a non-covalent organocatalyst, imidazole has been shown to be effective in promoting reactions such as the Henry reaction (nitro-aldol reaction) between aldehydes and nitroalkanes. researchgate.net This reaction can be performed efficiently in aqueous media, highlighting the potential for green chemistry applications. researchgate.net The basic nitrogen atom in the imidazole ring of this compound can activate substrates, facilitating bond formation under mild conditions. The field of organocatalysis for the synthesis of complex molecules like tetrasubstituted imidazoles is also expanding, with various organic molecules being used to catalyze these transformations. tandfonline.com
Inclusion in Heterogeneous Catalytic Systems
To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling, imidazole-based catalysts can be immobilized onto solid supports. nih.gov This creates robust and reusable heterogeneous catalytic systems. This compound is a prime candidate for such systems, as it can be anchored to a support via its propanal group or the imidazole ring itself.
Examples of such systems include:
Polymer-Supported Catalysts : Imidazole complexes of palladium and copper have been supported on polymers, creating highly active and reusable catalysts for various organic transformations that work at ppm levels. nih.govjst.go.jp
Silica-Supported Catalysts : Imidazole-copper(II) complexes have been grafted onto silica (B1680970), demonstrating stable and specific catalytic activity in oxidative coupling reactions. acs.org Phosphorus pentoxide supported on silica gel has also been used as a reusable heterogeneous catalyst for imidazole synthesis. nih.gov
Zeolite-Immobilized Catalysts : Polyether imidazole ionic liquids have been immobilized on ZSM-5 zeolite to create a composite catalyst for the synthesis of propylene (B89431) carbonate from CO₂. nih.gov This system showed high activity and could be reused for multiple cycles. nih.gov
Nanoparticle-Based Catalysts : Magnetic nanoparticles (e.g., Fe₃O₄) have been functionalized with imidazole-containing groups to create easily recoverable catalysts for the one-pot synthesis of imidazole derivatives. nih.govtandfonline.com
Table 4: Heterogeneous Catalytic Systems Featuring Imidazole Moieties
| Support Material | Metal (if any) | Imidazole Derivative/Function | Reaction Catalyzed | Key Advantage | Source |
|---|---|---|---|---|---|
| Polymer Microspheres | Vanadium (V) | Imidazole functionality | Oxidation of thioanisole | Recyclable, high turnover frequency. | rsc.org |
| ZSM-5 Zeolite | Zinc (Zn) | Polyether imidazole ionic liquid | Synthesis of propylene carbonate | High conversion and selectivity, reusable. | nih.gov |
| Silica | Copper (Cu) | Polymer-bound imidazole | Oxidative coupling of phenols | Stable conversion over long periods. | acs.org |
| Magnetic Nanoparticles (Fe₃O₄) | None (organocatalyst) | Sulfonic acid functionalized imidazole | One-pot synthesis of imidazoles | Magnetically recoverable, reusable (8 cycles). | tandfonline.com |
| MIL-101(Cr) MOF | Chromium (Cr) | Acts as Lewis acid sites | Synthesis of trisubstituted imidazoles | High catalytic activity, solvent-free conditions. | mdpi.com |
Role in Green Chemistry Methodologies
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly central to modern chemical synthesis. This compound and its synthesis routes are subjects of interest within this framework, particularly concerning the development of solvent-free reactions and sustainable synthetic pathways that minimize waste.
The utilization of this compound's precursor, imidazole, in solvent-free reactions represents a significant advancement in green chemistry. d-nb.info Specifically, the aza-Michael addition reaction provides a powerful, atom-economical method for forming carbon-nitrogen bonds. Research has demonstrated that imidazoles can react with Michael acceptors under neat (solvent-free) and catalyst-free conditions, often requiring only thermal inducement. d-nb.info
This methodology is directly applicable to the synthesis of derivatives of this compound. The reaction of imidazole with electron-deficient alkenes like acrylonitrile (B1666552) proceeds efficiently without any solvent. d-nb.info For instance, heating a mixture of imidazole and acrylonitrile results in the formation of 3-(1H-Imidazol-1-yl)propanenitrile. d-nb.info A similar principle applies to the synthesis of this compound, which would involve the aza-Michael addition of imidazole to acrolein.
| Michael Donor | Michael Acceptor | Conditions | Time (h) | Conversion (%) | Citation |
| Imidazole | Methyl Acrylate | 80 °C, neat | 24 | 100 | d-nb.info |
| Imidazole | Acrylonitrile | Ambient, neat | - | - | d-nb.info |
| 1,2,4-Triazole | Methyl Acrylate | 80 °C, neat | 2 | 100 | d-nb.info |
| Pyrazole | Methyl Acrylate | 80 °C, neat | 4 | 100 | d-nb.info |
| Benzimidazole (B57391) | Methyl Acrylate | 80 °C, neat | 49 | 100 | d-nb.info |
Developing sustainable synthesis routes for complex molecules like this compound is a core objective of green chemistry. This involves not only avoiding harmful solvents but also improving reaction efficiency, reducing energy consumption, and minimizing the formation of unwanted byproducts.
One of the most effective strategies is the adoption of one-pot, multicomponent reactions (MCRs). asianpubs.orgscirp.org These reactions combine multiple starting materials in a single flask to form the final product in a sequential manner, which circumvents the need for isolating intermediates, thereby saving time, resources, and reducing waste. scirp.org The synthesis of various imidazole scaffolds has been successfully achieved using one-pot methods, often under solvent-free conditions or in green solvents like ethanol. asianpubs.orgnih.gov
To further enhance the sustainability of these syntheses, researchers have focused on:
Microwave-Assisted Synthesis: Microwave irradiation offers a greener heating method compared to conventional heating, leading to significantly shorter reaction times, higher yields, and often, cleaner reactions with fewer byproducts. nih.govirost.ir The synthesis of substituted imidazoles has been shown to be highly efficient under microwave conditions in the absence of a solvent. irost.ir
Reusable Catalysts: The use of heterogeneous, reusable catalysts is a cornerstone of sustainable synthesis. irost.ir Catalysts like zeolites or magnetic nanoparticles have been employed for imidazole synthesis. irost.irtandfonline.com These catalysts are easily separated from the reaction mixture (e.g., by filtration or magnetic decantation) and can be reused multiple times without a significant loss of activity, which drastically reduces catalyst waste and cost. irost.irtandfonline.com
Byproduct Control: In multi-step syntheses, the formation of byproducts can lower the yield and complicate purification. Strategic approaches, such as sequential two-step, one-pot reactions, can minimize the formation of undesired side products. nih.gov For the synthesis of this compound, a potential route involves the alkylation of imidazole with a 3-carbon electrophile followed by oxidation of the terminal alcohol to an aldehyde. A sustainable approach would favor a direct addition method (like the aza-Michael addition to acrolein) or a one-pot process that controls the reaction sequence to prevent over-oxidation or other side reactions. For example, in the synthesis of other complex imidazoles, careful control of reactant stoichiometry and sequential addition of reagents in a one-pot setup have proven effective in preventing the formation of undesired isomers or byproducts. nih.gov
| Green Chemistry Principle | Application in Imidazole Synthesis | Advantages | Citations |
| Solvent-Free Reactions | Neat reaction of starting materials (e.g., diketone, aldehyde, ammonium acetate). | Eliminates solvent waste, simplifies purification, reduces environmental impact. | d-nb.infoasianpubs.orgirost.ir |
| Microwave Irradiation | Used as an energy source to accelerate reactions. | Drastically reduces reaction times, often increases product yields. | nih.govirost.ir |
| Reusable Catalysts | Employing zeolite or magnetic nanoparticles (e.g., Fe₃O₄@C@PrNHSO₃H). | Allows for easy catalyst recovery and reuse, minimizing waste and cost. | irost.irtandfonline.com |
| One-Pot Synthesis | Combining multiple reaction steps in a single vessel without isolating intermediates. | Increases efficiency, saves time and resources, minimizes overall waste. | scirp.orgnih.govorganic-chemistry.org |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1H-Imidazole-1-propanal derivatives, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling (e.g., Sonogashira coupling for propargyl group attachment). Optimization includes adjusting catalysts (e.g., palladium-based catalysts), solvent systems (polar aprotic solvents), and reaction temperatures. Purity can be enhanced via column chromatography or recrystallization .
Q. How should researchers approach the spectroscopic characterization of this compound to confirm structural integrity?
- Methodology : Use a combination of NMR (¹H/¹³C for functional groups), IR spectroscopy (to identify carbonyl and imidazole ring vibrations), and mass spectrometry (for molecular ion confirmation). Compare data with reference spectra from authoritative databases like the NIST Chemistry WebBook or crystallographic studies .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use fume hoods to avoid dust/aerosol inhalation, wear nitrile gloves, and employ face shields. Storage should be in airtight containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Stability testing via TGA/DSC is recommended to assess decomposition risks .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between crystallographic data and spectroscopic results for this compound derivatives?
- Methodology : Cross-validate data using SHELXL for structure refinement and check for twinning or disorder in crystals. If spectroscopic data (e.g., IR/NMR) conflict with crystallographic bond lengths, re-examine sample purity or consider dynamic effects (e.g., conformational flexibility in solution vs. rigid crystal structures) .
Q. How can researchers utilize computational tools to predict the thermodynamic stability of this compound conformers?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare Gibbs free energy of conformers. Validate results against experimental thermochemical data (e.g., formation enthalpies) from the NIST WebBook . Molecular dynamics simulations can further assess solvent effects on stability.
Q. What methodologies are recommended for analyzing the biological activity of this compound derivatives in enzyme inhibition studies?
- Methodology : Conduct in vitro assays (e.g., fluorescence-based enzymatic activity tests) and correlate results with molecular docking (AutoDock Vina) to identify binding interactions. Structure-activity relationship (SAR) analysis can highlight critical substituents (e.g., propargyl groups) for optimizing inhibitory potency .
Q. What advanced techniques are required to determine the solid-state stability of this compound under varying storage conditions?
- Methodology : Use thermogravimetric analysis (TGA) to monitor decomposition temperatures and dynamic vapor sorption (DVS) to assess hygroscopicity. Accelerated stability studies (40°C/75% RH) combined with HPLC purity checks can predict shelf-life under real-world conditions .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields of this compound across different studies?
- Methodology : Replicate reactions under identical conditions (solvent, catalyst loading, temperature) and verify purity via HPLC-MS . Use statistical tools (e.g., ANOVA) to identify outliers. Contradictions may arise from undetected side reactions (e.g., oxidation) or impurities in starting materials .
Q. What systematic approaches can resolve conflicting bioactivity data for imidazole derivatives in literature?
- Methodology : Standardize assay protocols (e.g., cell line selection, incubation time) and validate findings with orthogonal methods (e.g., surface plasmon resonance for binding affinity). Meta-analyses of published data can identify trends obscured by experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
